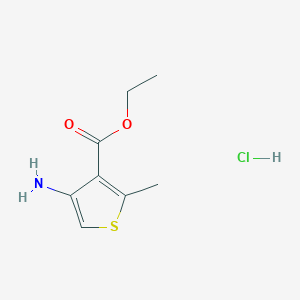![molecular formula C10H9N7O2S B13666916 7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder name often used in scientific literature and databases to indicate that a specific chemical name or identifier is not available or applicable This term is not associated with any particular chemical structure or properties, and thus, it does not represent a real chemical compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1 Formation of Intermediate A:
Step 2 Conversion to Intermediate B:
Step 3 Final Formation of Compound “N/A”:
Industrial Production Methods
In an industrial setting, the production of compound “N/A” would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Including distillation, crystallization, and chromatography to isolate and purify the final product.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Reacts with reducing agents to form reduced products.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents.
Substitution: Common reagents include halogens and alkylating agents. Conditions vary depending on the type of substitution (e.g., SN1 or SN2).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Wirkmechanismus
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence transcription factors and gene expression profiles.
Eigenschaften
Molekularformel |
C10H9N7O2S |
|---|---|
Molekulargewicht |
291.29 g/mol |
IUPAC-Name |
5-methylsulfonyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C10H9N7O2S/c1-20(18,19)10-14-8(11)17-9(15-10)13-7(16-17)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13,14,15,16) |
InChI-Schlüssel |
AWLJGXLSDUBJME-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


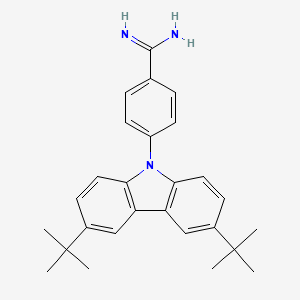

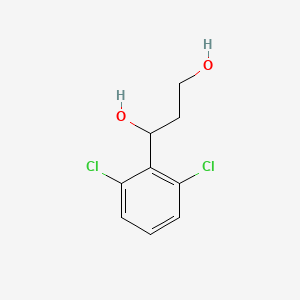
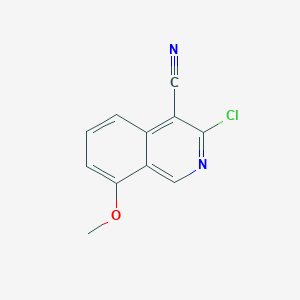
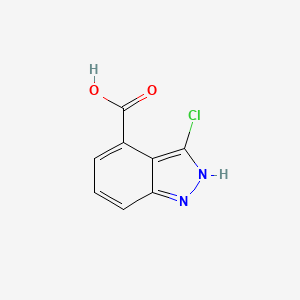
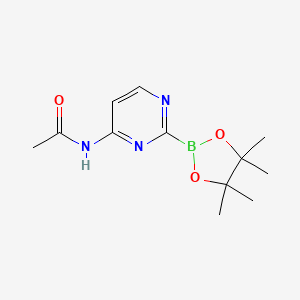
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

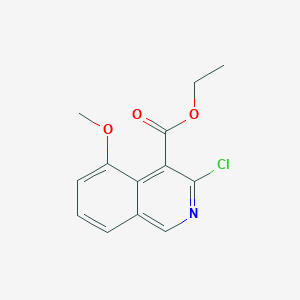
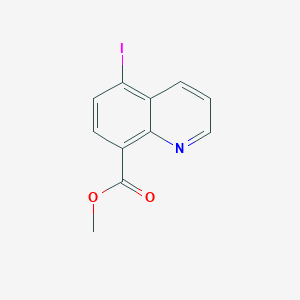
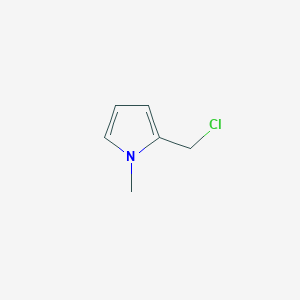
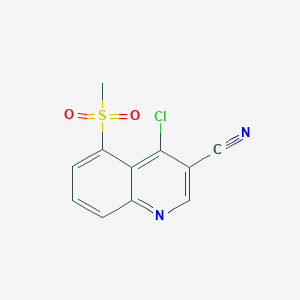
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
